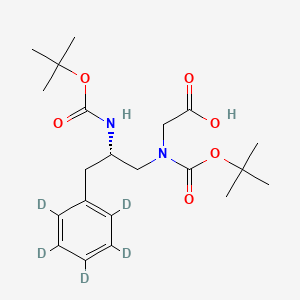

(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

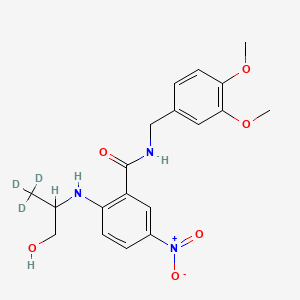

“(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine” is a labelled intermediate of UFP112 . It has a CAS Number of 1217601-60-9 . The molecular weight is 413.52 and the molecular formula is C21H27D5N2O6 .

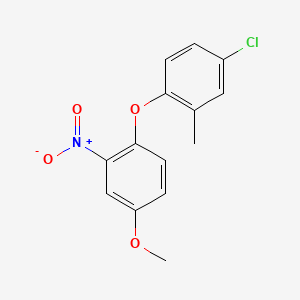

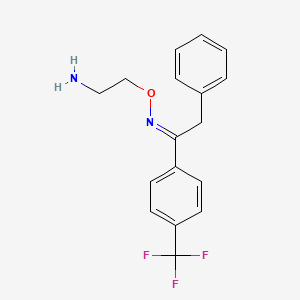

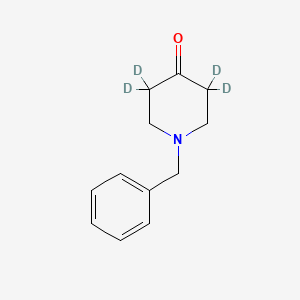

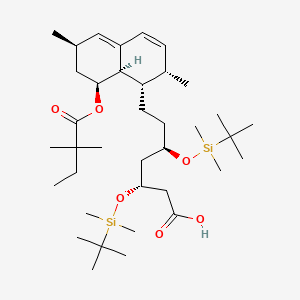

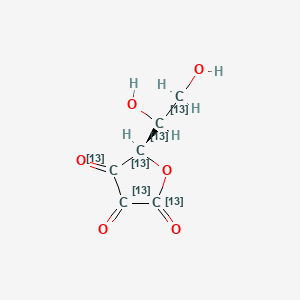

Molecular Structure Analysis

The IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]acetic acid.Physical And Chemical Properties Analysis

The molecular weight of “(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine” is 413.52 . The molecular formula is C21H27D5N2O6 .Wissenschaftliche Forschungsanwendungen

Role in Plant Stress Resistance

Glycine betaine (GB) and proline, organic osmolytes related to glycine, are significant in improving plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses, such as drought, salinity, and extreme temperatures, enhancing enzyme and membrane integrity and facilitating osmotic adjustment. Despite some debate over their exact roles, evidence supports their positive effects on plant stress tolerance. Research into genetically engineered plants and exogenous applications of GB or proline suggests potential agricultural applications to enhance crop yield in stress environments (Ashraf & Foolad, 2007).

Sleep Quality Improvement

Glycine, a non-essential amino acid, significantly ameliorates subjective sleep quality. Studies have shown that glycine ingestion before bedtime can improve sleep quality in individuals with insomniac tendencies, suggesting its potential application in sleep-related research and therapeutic interventions (Bannai & Kawai, 2012).

Anti-inflammatory and Immunomodulatory Effects

The simplest amino acid, L-glycine, exhibits significant anti-inflammatory, immunomodulatory, and cytoprotective effects. It protects against various injuries and stresses, including shock, ischemia/reperfusion injury, and organ damage from toxicants. Glycine's protective effects are linked to its action on inflammatory cells, such as macrophages, and its ability to stabilize the plasma membrane, suggesting its therapeutic potential in treating inflammatory diseases (Zhong et al., 2003).

Photocatalysis Applications

(BiO)2CO3-based photocatalysts, related to the field of material science, highlight the versatility of compounds with glycine-like functionalities. These materials show promise in healthcare, photocatalysis, and sensor applications, indicating the potential for glycine derivatives in enhancing photocatalytic performance and environmental remediation (Ni et al., 2016).

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1/i7D,8D,9D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBLTXIOYFGHND-CEVFZTSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN(CC(=O)O)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747195 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine | |

CAS RN |

1217601-60-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)